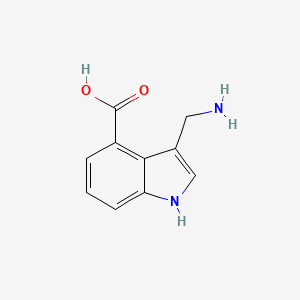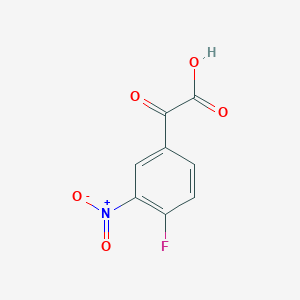amine](/img/structure/B13078248.png)
[(2,4-Dimethylphenyl)methyl](3-methylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes a 2,4-dimethylphenyl group and a 3-methylbutyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethylphenyl)methylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Aplicaciones Científicas De Investigación
(2,4-Dimethylphenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dimethylphenyl)methylamine
- Butyl (2,4-dimethylphenyl)methylamine
- (Cyclopropylmethyl)(2,4-dimethylphenyl)methylamine
Uniqueness
(2,4-Dimethylphenyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group and the 3-methylbutyl group provides a unique combination of steric and electronic effects, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[(2,4-dimethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)7-8-15-10-14-6-5-12(3)9-13(14)4/h5-6,9,11,15H,7-8,10H2,1-4H3 |
Clave InChI |
XMZDAEATWRVKEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CNCCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)

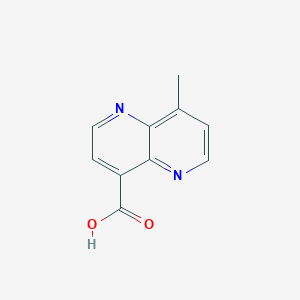
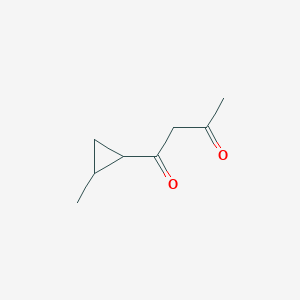
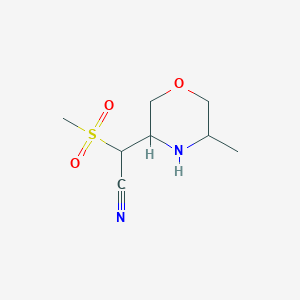
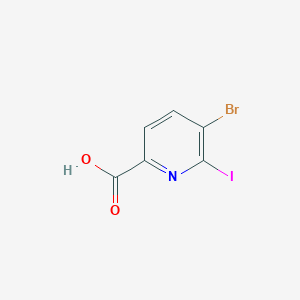
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
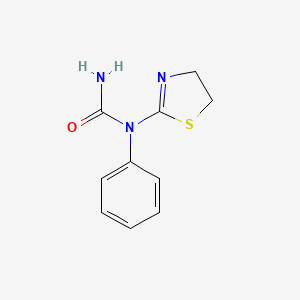
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
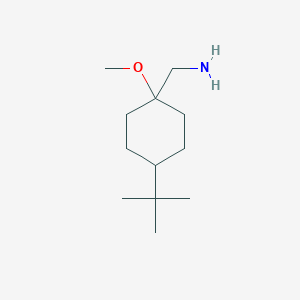
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
